6-(Ethoxycarbonyl)-4-oxo-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethoxycarbonyl)-4-oxo-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethoxycarbonyl)-4-oxo-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(Ethoxycarbonyl)-4-oxo-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Ethoxycarbonyl)-4-oxo-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Ethoxycarbonyl)-4-oxo-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives and related heterocyclic compounds. Examples include:
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
6-(Ethoxycarbonyl)-4-oxo-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H14N2O5 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
6-ethoxycarbonyl-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O5/c1-2-19-12(18)14-4-3-9-8(6-14)10(15)7(5-13-9)11(16)17/h5H,2-4,6H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
XWBZBHSUUUJFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C(=O)C(=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.